[4-(1,3-Benzothiazol-2-yl)phenyl] ethyl carbonate
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Overview
Description
[4-(1,3-Benzothiazol-2-yl)phenyl] ethyl carbonate: is a chemical compound that features a benzothiazole ring attached to a phenyl group, which is further linked to an ethyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-Benzothiazol-2-yl)phenyl] ethyl carbonate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The reaction conditions often involve the use of catalysts and solvents such as dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl ring, converting them to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology: In biological research, it is explored for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine: Medicinal chemistry applications include its use in the design of new drugs, particularly those targeting bacterial and viral infections .
Industry: In the industrial sector, it is used in the production of polymers and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of [4-(1,3-Benzothiazol-2-yl)phenyl] ethyl carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring is known to interact with enzyme active sites, inhibiting their function . This can lead to the disruption of metabolic pathways in bacteria or viruses, making it a potential candidate for antimicrobial drugs .
Comparison with Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole ring but differ in the substituents attached to the phenyl group.
Benzothiazole Derivatives: Various derivatives with different functional groups attached to the benzothiazole ring.
Uniqueness: The presence of the ethyl carbonate moiety in [4-(1,3-Benzothiazol-2-yl)phenyl] ethyl carbonate distinguishes it from other benzothiazole derivatives. This unique structure imparts specific chemical properties, such as increased solubility and reactivity, making it suitable for specialized applications .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)phenyl] ethyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-2-19-16(18)20-12-9-7-11(8-10-12)15-17-13-5-3-4-6-14(13)21-15/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIYDZVOKRNGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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